(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Overview
Description
“(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also has a tert-butyl group, a methoxy group, and a carbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidine ring, with the various groups (tert-butyl, methoxy(methyl)carbamoyl) attached to the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the compound, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence of reactive groups .
Scientific Research Applications
Cholinesterase Inhibitors
This compound has been used in the synthesis of proline-based carbamates, which have been studied as cholinesterase inhibitors . Cholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other types of dementia. They work by increasing the levels of acetylcholine, a chemical messenger involved in memory, judgment, and other thought processes .
Neurological Research
The compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) makes it valuable in neurological research . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Drug Development
The compound’s anti-cholinesterase activity has potential applications in drug development . For instance, benzyl (2 S )-2- [ (2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, a derivative of the compound, has shown promising results in inhibiting AChE .
Synthesis of Pyrrolidines
“(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are five-membered ring compounds that are used in the synthesis of various pharmaceuticals . They are also used in the production of polymers and in the synthesis of organic compounds .
N-Heterocyclization of Primary Amines with Diols
Pyrrolidine derivatives like this compound have been used in the N-heterocyclization of primary amines with diols . This is a type of reaction that is used in the synthesis of cyclic amines .
Synthesis of Chiral N-Heterocycles
The compound can be used in the synthesis of chiral N-heterocycles . These are cyclic compounds that contain at least one nitrogen atom and are chiral, meaning they have a non-superimposable mirror image .
properties
IUPAC Name |
tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRHJIGNMLCHG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350867 | |
Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115186-37-3 | |
Record name | 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115186-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-L-proline Nâ?²-methoxy-Nâ?²-methylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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